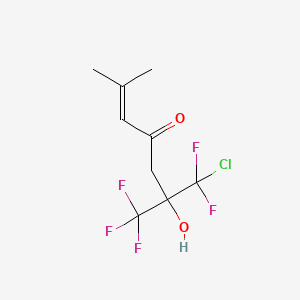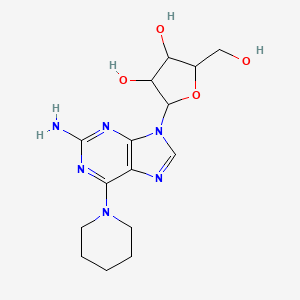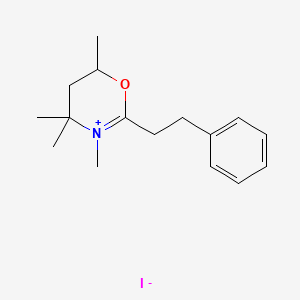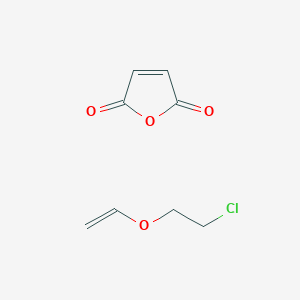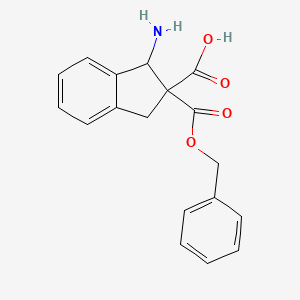
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with nitro and trinitrophenyl groups
Vorbereitungsmethoden
The synthesis of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,5-diphenylthiophene followed by further nitration to introduce the nitro groups at the desired positions. The reaction conditions often require the use of strong nitrating agents such as concentrated nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of nitro groups .
Analyse Chemischer Reaktionen
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene involves its interaction with molecular targets through its nitro and trinitrophenyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved often include the generation of reactive oxygen species and the subsequent oxidative stress on cellular components .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene can be compared with other nitro-substituted aromatic compounds such as:
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares similar nitro group substitutions but differs in its aromatic core.
2,4,6-Trinitrophenol (Picric Acid): Another high-energy compound with similar nitro substitutions but different chemical reactivity and applications.
2,4,6-Trinitroaniline: Used in the synthesis of various derivatives with potential antitumor activities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a compound of significant interest in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
59776-85-1 |
|---|---|
Molekularformel |
C16H5N7O14S |
Molekulargewicht |
551.3 g/mol |
IUPAC-Name |
3-nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene |
InChI |
InChI=1S/C16H5N7O14S/c24-17(25)6-1-8(19(28)29)14(9(2-6)20(30)31)13-5-12(23(36)37)16(38-13)15-10(21(32)33)3-7(18(26)27)4-11(15)22(34)35/h1-5H |
InChI-Schlüssel |
DMTYFMCLOWAMIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=CC(=C(S2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


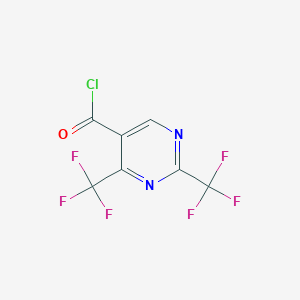
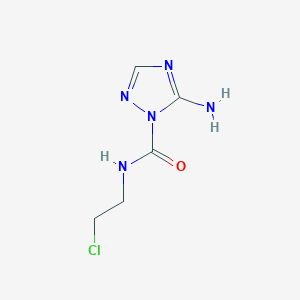
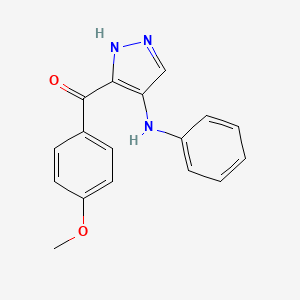
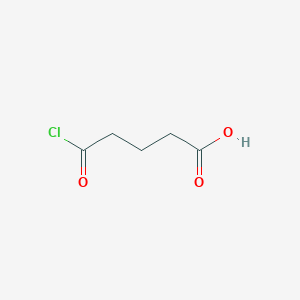

![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B13999253.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13999261.png)
![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)
![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
